molecular formula C25H17F3N2O5 B2487819 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 888467-56-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2487819
M. Wt: 482.415
InChI Key: LOZFKYBIRRXHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves innovative methods, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors such as 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process exhibits significant stereoselectivity, producing Z isomers preferentially or exclusively, as established by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases a range of intermolecular interactions contributing to the stability of their crystal structure. Single-crystal X-ray diffraction analysis is a critical tool in confirming the three-dimensional molecular structure and identifying the various intermolecular forces at play (Hema et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving the compound and its derivatives can be diverse, reflecting the reactivity of the benzofuran and dihydrobenzofuran moieties. These scaffolds are central in numerous biologically active compounds, indicating the potential for a wide range of chemical transformations (Qin et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Innovative synthetic routes for producing tetrahydrobenzofuran derivatives involve reactions such as Weitz−Scheffer oxidation and dimethyldioxirane oxidation. These methods have paved the way for creating novel compounds with potential biological activities (Levai et al., 2002).
  • Chemical Characterization: Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide have been characterized by a range of techniques including Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and differential scanning calorimetry (DSC), highlighting their structural and thermal properties (Qi et al., 2009).

Biological Activities and Applications

  • Anti-inflammatory and Analgesic Agents: Novel derivatives based on benzodifuran and other related scaffolds have shown significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit promising analgesic and anti-inflammatory effects, making them potential candidates for drug development (Abu‐Hashem et al., 2020).
  • Antitumor Agents: Dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , have been evaluated for their antitumor activities. They act as weak DNA-intercalating agents and have shown activity against certain leukemia and carcinoma cell lines, suggesting potential as antitumor agents (Lee et al., 1992).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N2O5/c26-25(27,28)15-5-3-4-14(12-15)23(31)30-21-17-6-1-2-7-18(17)35-22(21)24(32)29-16-8-9-19-20(13-16)34-11-10-33-19/h1-9,12-13H,10-11H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZFKYBIRRXHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

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